5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine
Description
5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine (CAS: 2089334-51-8; molecular formula: C₆H₄ClF₃N₂S) is a halogenated pyrimidine derivative characterized by three key substituents:
- Chlorine at position 5: Enhances electrophilicity and influences reactivity in substitution reactions.
- Methylthio group (-SCH₃) at position 2: A moderately electron-donating group that also acts as a leaving group in nucleophilic reactions.
- Trifluoromethyl group (-CF₃) at position 4: A strong electron-withdrawing group that increases lipophilicity and metabolic stability .
This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Its purity (97%) and commercial availability in milligram quantities make it accessible for experimental studies .
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPJOYRKSXBYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The primary precursor for synthesizing 5-chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine is 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This compound is industrially prepared via chlorination of 5-(trifluoromethyl)uracil using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction replaces hydroxyl groups with chlorides at positions 2 and 4, yielding a dichlorinated intermediate critical for subsequent functionalization.
Nucleophilic Substitution at Position 2
Introducing the methylthio group at position 2 requires regioselective substitution of the chlorine atom. Sodium thiomethoxide (NaSMe) is a common nucleophile for this step, though early methods reported low yields (28%) due to competing substitutions at position 4. Optimized approaches employ cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF), enhancing selectivity for position 2. For example:
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Procedure : A mixture of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 mol), sodium thiomethoxide (1.2 mol), and Cs₂CO₃ (2.5 mol) in anhydrous DMF is stirred at 25°C under argon for 24 hours. The product is isolated via vacuum distillation, achieving yields of 65–70%.
Alternative Pathways and Industrial Adaptations
Halogen Exchange Reactions
Reaction Optimization and Challenges
Regioselectivity and Byproduct Formation
The electron-withdrawing trifluoromethyl group at position 4 activates positions 2 and 6 for nucleophilic substitution. However, competing reactions at position 4 remain a challenge. Kinetic studies reveal that steric hindrance from the trifluoromethyl group favors substitution at position 2 when using bulky bases like Cs₂CO₃.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of methylthiolate ions, while temperatures above 80°C accelerate byproduct formation. Optimal conditions balance reaction rate and selectivity, typically maintaining temperatures between 20–40°C.
Analytical Data and Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClF₃N₂S |
| Molecular Weight | 228.62 g/mol |
| Boiling Point | 152–154°C (at 15 mmHg) |
| Density | 1.58 g/cm³ |
Spectral Data
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¹H NMR (CDCl₃, 400 MHz): δ 8.71 (s, 1H, H-6), 2.64 (s, 3H, SCH₃).
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¹⁹F NMR (CDCl₃, 376 MHz): δ -63.5 (CF₃).
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MS (EI) : m/z 228 [M]⁺.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety. Key adaptations include:
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Continuous Flow Reactors : Minimizing exposure to toxic intermediates like thiophosgene.
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In Situ Generation of Methylthiolate : Using dimethyl disulfide (DMDS) and sodium hydride (NaH) to avoid handling volatile methylthiol.
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Crystallization-Based Purification : Replacing distillation with antisolvent crystallization (e.g., using heptane) to improve yield (75–80%) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.
- Inhibitors of FMS Tyrosine Kinase : This compound has been utilized in the synthesis of pyrimidinopyridones, which are selective inhibitors of the FMS tyrosine kinase. Such inhibitors are significant in treating various cancers due to their role in cell signaling pathways .
Agricultural Chemistry
The compound is also being researched for its herbicidal properties. Pyrimidine derivatives, including this compound, have shown efficacy in controlling weed species, thus contributing to agricultural productivity.
- Herbicidal Activity : The synthesis of herbicidal compounds often involves intermediates like this compound, which can enhance selectivity and potency against specific weed species .
Case Study 1: Synthesis of FMS Inhibitors
A study focused on the design and synthesis of a series of pyrimidinopyridones demonstrated that introducing a methylthio group at the 2-position significantly increased the potency against FMS kinase. The research highlighted the importance of structural modifications, including those involving this compound as a key intermediate .
Case Study 2: Herbicidal Applications
Research conducted on various pyrimidine derivatives indicated that compounds similar to this compound exhibited promising herbicidal activity. The study emphasized the need for further exploration into the mechanisms by which these compounds inhibit weed growth while minimizing impact on crop species .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of FMS inhibitors | Enhanced potency through structural modifications |
| Agricultural Chemistry | Herbicidal activity | Effective against specific weed species |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with DNA synthesis or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine with structurally related compounds:
Substituent Position and Functional Group Analysis
Research Findings and Data Tables
Table 1: Physical and Chemical Properties
| Property | This compound | 4-Chloro-5-Fluoro-2-Methoxypyrimidine | 5-Chloropyrimidine-4-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 244.62 | 162.55 | 174.56 |
| Solubility | Low (lipophilic) | Moderate (polar aprotic solvents) | High (aqueous buffers) |
| Reactivity | High (SMe as leaving group) | Low (stable ether linkage) | Moderate (acid-base reactions) |
Biological Activity
5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine is a synthetic pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a trifluoromethyl group and a methylthio substituent, suggests various mechanisms of action that may contribute to its efficacy in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6ClF3N2S
- Molecular Weight : 232.65 g/mol
Antimicrobial Properties
Research indicates that compounds with similar pyrimidine structures exhibit significant antimicrobial activities. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Similar pyrimidine derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
A notable study showed that pyrimidine derivatives significantly reduced tumor volume in xenograft models, indicating their potential as therapeutic agents against various cancers .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. For example, it may inhibit DHFR, critical for nucleotide synthesis in rapidly dividing cells.
- Cellular Signaling Modulation : The compound could interfere with signaling pathways involved in cell cycle regulation and apoptosis, particularly through modulation of kinases such as Src and CDKs .
Study 1: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of various pyrimidine derivatives, this compound was evaluated against several bacterial strains. The results indicated a significant reduction in bacterial viability compared to control groups, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Efficacy
A study investigating the anticancer properties of substituted pyrimidines found that this compound exhibited dose-dependent inhibition of cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutic agents, highlighting its potential for further development in cancer therapy .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves introducing the trifluoromethyl group using reagents like trifluoromethyl iodide under controlled conditions (e.g., anhydrous environment, 60–80°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of halogenated byproducts . Reaction optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methylthiolation reagents) and monitoring progress via TLC or LC-MS .
Q. How is the compound characterized to confirm structural integrity?
- Methodology :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å, C-S bond ~1.82 Å) .
- NMR spectroscopy : Key signals include δ 2.5 ppm (singlet, SCH), δ 8.1–8.3 ppm (pyrimidine ring protons), and F NMR at δ -62 ppm (CF) .
- GC-MS/HPLC : Detects impurities (e.g., dechlorinated byproducts) with retention time <5% of the main peak .
Q. What safety protocols are critical during handling and disposal?
- Methodology : Use nitrile gloves, FFP2 masks, and fume hoods to avoid dermal/ocular exposure. Waste must be neutralized (e.g., 10% NaOH for acidic residues) and stored in sealed containers labeled "halogenated waste" .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Replace the methylthio group with amino or hydroxyl groups to assess antimicrobial potency. For example, 2-amino analogs show enhanced binding to bacterial dihydrofolate reductase (IC reduced by ~40% compared to SCH) . Computational docking (AutoDock Vina) identifies hydrophobic interactions between the CF group and enzyme pockets (ΔG ≈ -9.2 kcal/mol) .
Q. How can conflicting spectral data (e.g., C NMR shifts) be resolved for this compound?
- Methodology : Discrepancies often arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize the pyrimidine ring and compare with DFT-calculated shifts (B3LYP/6-311+G** level). For example, C4 (CF) shifts from 152 ppm (experimental) to 149 ppm (calculated) .
Q. What strategies mitigate purification challenges due to halogenated byproducts?
- Methodology :
- Recrystallization : Use ethanol/water (7:3 v/v) at -20°C to isolate the target compound (yield >85%) .
- HPLC : C18 column with acetonitrile/0.1% TFA mobile phase resolves co-eluting impurities (e.g., 5-chloro-4-trifluoromethylpyrimidine) .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculates transition states for Suzuki-Miyaura couplings. The methylthio group lowers activation energy (E ≈ 28 kcal/mol) compared to chloro analogs (E ≈ 35 kcal/mol) due to improved electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
